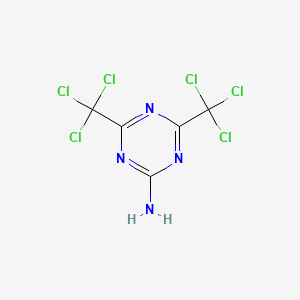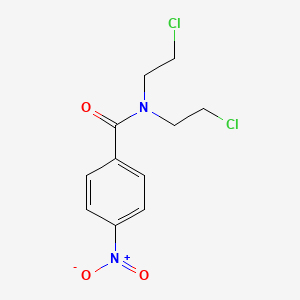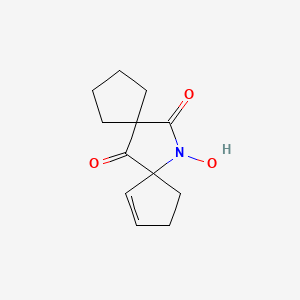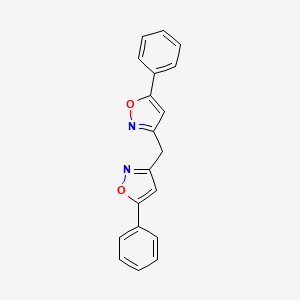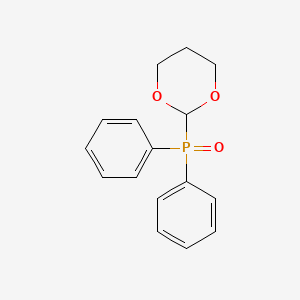
(1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a 1,3-dioxane ring and a diphenylphosphine oxide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1,3-dioxane under specific conditions. One common method includes the use of a catalyst such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
(1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound results in the formation of diphenylphosphine oxide derivatives, while reduction can yield diphenylphosphine .
科学的研究の応用
(1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
作用機序
The mechanism by which (1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, it can participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound has a similar dioxane ring structure but differs in its phosphonium group.
Diphenyl (2-oxo-1,3-oxazol-3(2H)-yl)phosphonate: This compound contains a similar diphenylphosphine oxide group but has an oxazole ring instead of a dioxane ring.
Uniqueness
(1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its combination of a dioxane ring and a diphenylphosphine oxide group.
特性
CAS番号 |
20570-21-2 |
|---|---|
分子式 |
C16H17O3P |
分子量 |
288.28 g/mol |
IUPAC名 |
2-diphenylphosphoryl-1,3-dioxane |
InChI |
InChI=1S/C16H17O3P/c17-20(14-8-3-1-4-9-14,15-10-5-2-6-11-15)16-18-12-7-13-19-16/h1-6,8-11,16H,7,12-13H2 |
InChIキー |
PYFXDOWLSLTVRQ-UHFFFAOYSA-N |
正規SMILES |
C1COC(OC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


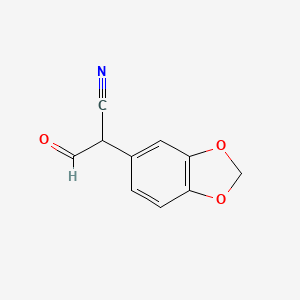
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
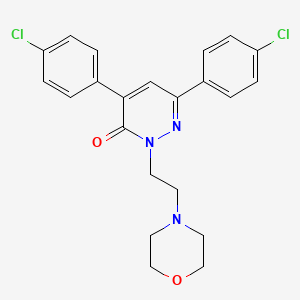
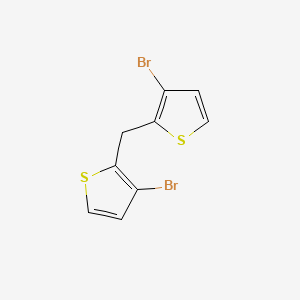
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
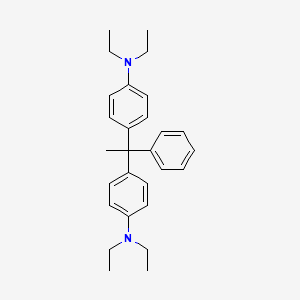
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
